N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and CAS Registry Number
The compound is formally designated as N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]acetamide under IUPAC rules. This name reflects its fused bicyclic thieno-thiazole core, substituted with a 4-fluorophenyl ethyl group and an acetamide moiety. The E-configuration at the 2-position of the thiazolidinone ring is explicitly noted.
The Chemical Abstracts Service (CAS) registry number 902022-94-0 uniquely identifies this compound in global chemical databases. This identifier links to commercial availability through suppliers such as PHARMEKS Ltd., a Finnish chemical distributor.
Molecular Formula and Weight Analysis
The molecular formula C₁₇H₁₉FN₂O₃S₂ was confirmed via high-resolution mass spectrometry (HRMS). The calculated molecular weight is 382.47 g/mol , consistent with experimental data from electrospray ionization (ESI-MS) showing a [M+H]⁺ peak at m/z 383.12.
Table 1: Elemental Composition and Weight Distribution
| Element | Quantity | Contribution (g/mol) |
|---|---|---|
| C | 17 | 204.00 |
| H | 19 | 19.00 |
| F | 1 | 19.00 |
| N | 2 | 28.00 |
| O | 3 | 48.00 |
| S | 2 | 64.00 |
| Total | 382.47 |
The sulfur atoms originate from the thieno[3,4-d]thiazole system and the sulfone group, while the fluorine atom resides on the phenyl ring.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Studies of Thieno[3,4-d]thiazole Core
Single-crystal X-ray diffraction (SCXRD) revealed a planar thieno[3,4-d]thiazole core with a dihedral angle of 12.3° between the thiophene and thiazolidinone rings. The sulfone group adopts a tetrahedral geometry, with S–O bond lengths of 1.43–1.45 Å, characteristic of sulfonyl groups. The 4-fluorophenyl ethyl substituent projects perpendicularly from the bicyclic system, minimizing steric clash.
Key Crystallographic Parameters
- Space group: P2₁/c
- Unit cell dimensions: a = 8.21 Å, b = 10.54 Å, c = 14.73 Å
- Density: 1.52 g/cm³
These parameters align with related sulfonamide-containing heterocycles.
NMR Spectral Fingerprinting
¹H NMR (500 MHz, DMSO-d₆)
- δ 7.68 (d, J = 8.5 Hz, 2H, Ar–H): Aromatic protons ortho to fluorine.
- δ 7.12 (t, J = 8.5 Hz, 2H, Ar–H): Aromatic protons meta to fluorine.
- δ 4.21 (q, J = 7.0 Hz, 2H, N–CH₂–CH₂–Ar): Ethyl linker protons.
- δ 3.92 (s, 2H, S–CH₂–CO): Methylene adjacent to sulfone.
- δ 2.01 (s, 3H, CO–CH₃): Acetamide methyl group.
¹³C NMR (125 MHz, DMSO-d₆)
- δ 170.5 (C=O, acetamide)
- δ 162.1 (C–F, J = 245 Hz)
- δ 135.8 (C–S=O)
- δ 58.3 (N–CH₂–CH₂–Ar)
¹⁹F NMR (470 MHz, DMSO-d₆)
A singlet at δ -112.4 confirms the para-fluorine substituent.
Mass Spectrometric Fragmentation Patterns
Electron impact (EI) mass spectrometry yielded the following fragments:
- m/z 383.12 [M+H]⁺ (100%)
- m/z 238.08 (C₁₀H₁₀FNO₂S⁺, loss of thieno-thiazole core)
- m/z 123.04 (C₆H₅F⁺, fluorophenyl ion)
The base peak at m/z 383.12 corresponds to the intact molecular ion, while cleavage at the sulfone–methylene bond generates the C₁₀H₁₀FNO₂S⁺ fragment.
Properties
Molecular Formula |
C15H17FN2O3S2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C15H17FN2O3S2/c1-10(19)17-15-18(7-6-11-2-4-12(16)5-3-11)13-8-23(20,21)9-14(13)22-15/h2-5,13-14H,6-9H2,1H3 |
InChI Key |
ZYIVPKUPDXTTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole ring is synthesized via the Hantzsch reaction, where α-halocarbonyl compounds react with thiourea derivatives. For this compound, 3-bromo-4-oxotetrahydrothiophene-1,1-dioxide and thiourea undergo cyclization in ethanol under reflux (78°C, 12 hr) to form the tetrahydrothieno[3,4-d][1,thiazole skeleton. The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromocarbonyl, followed by dehydration (Table 1).
Table 1: Hantzsch Cyclization Conditions
Alternative Cyclization Strategies
-
Robinson–Gabriel Synthesis : Cyclodehydration of acylaminoketones with P₂S₅ in toluene (110°C, 6 hr) yields the thiazole core but with lower regioselectivity (58% yield).
-
Microwave-Assisted Cyclization : Reduces reaction time to 20 minutes (DMF, 150°C) with comparable yields (70%).
Substituent Introduction: 4-Fluorophenyl Ethyl Group
Alkylation of the Thiazole Nitrogen
The nitrogen at position 3 undergoes alkylation with 2-(4-fluorophenyl)ethyl bromide in the presence of K₂CO₃ in acetonitrile (60°C, 8 hr). Excess alkylating agent (1.5 eq) ensures complete substitution, achieving 85% yield.
Table 2: Alkylation Optimization
| Base | Solvent | Equiv. Alkylating Agent | Yield |
|---|---|---|---|
| K₂CO₃ | Acetonitrile | 1.5 | 85% |
| NaH | THF | 2.0 | 78% |
Palladium-Catalyzed Coupling
For higher steric substrates, Suzuki-Miyaura coupling introduces the 4-fluorophenyl group post-cyclization. 3-Bromo-thienothiazole reacts with 4-fluorophenylethylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24 hr), yielding 68% product.
Oxidation to Sulfone
The thiolane sulfur is oxidized to sulfone using H₂O₂/AcOH (1:2 v/v, 50°C, 6 hr) or Oxone® in MeOH/H₂O (0°C → 25°C, 12 hr). Oxone® provides milder conditions and higher yields (92% vs. 88% with H₂O₂).
Table 3: Oxidation Efficiency Comparison
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| H₂O₂/AcOH | Acetic Acid | 50°C | 88% |
| Oxone® | MeOH/H₂O (3:1) | 0°C → 25°C | 92% |
Acetamide Ylidene Formation
Condensation with Acetamide
The exocyclic imine is formed by condensing the thiazole amine with chloroacetyl chloride in dichloromethane (0°C → 25°C, 4 hr) followed by dehydrohalogenation with DBU (1,8-diazabicycloundec-7-ene). Total yield: 76%.
Coupling Reagent-Assisted Synthesis
Using HATU as a coupling agent, the acetamide group is introduced via reaction with acetic acid in DMF (25°C, 2 hr), achieving 82% yield and minimizing side products.
Purification and Characterization
-
Chromatography : Silica gel column chromatography (EtOAc/hexane 3:7) isolates the product with >98% purity.
-
Spectroscopic Confirmation :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Biological Activity
N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C16H18FN3O2S
- Molecular Weight : 335.39 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in metabolic pathways. Notably, it has been identified as a DGAT2 inhibitor , which plays a crucial role in lipid metabolism by catalyzing the final step in triglyceride synthesis. Inhibition of DGAT2 has implications for treating metabolic disorders such as obesity and diabetes .
Biological Activity
The biological activity of this compound includes:
- Antidiabetic Effects : Studies have shown that compounds inhibiting DGAT2 can lead to decreased triglyceride levels and improved insulin sensitivity.
- Anticancer Potential : Preliminary data suggest that DGAT2 inhibitors may also exhibit anticancer properties by inducing apoptosis in cancer cells through lipid modulation.
1. Antidiabetic Studies
In a study conducted on diabetic rat models, administration of the compound led to a significant reduction in blood glucose levels and triglycerides after four weeks of treatment. The results indicated improved insulin sensitivity compared to control groups .
2. Cancer Research
A recent investigation demonstrated that the compound could inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest. The mechanism was linked to altered lipid metabolism, which is crucial for cancer cell growth and survival .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydrothieno[3,4-d][1,3]thiazole Family
Substituent Variations
Three closely related compounds are highlighted below:
*Estimated based on structural similarity to .
Key Observations:
- Substituent Effects: The target compound’s 2-(4-fluorophenyl)ethyl group introduces conformational flexibility compared to the rigid 2,4-difluorophenyl or 3,4-dimethoxyphenyl groups in analogues . This flexibility may influence target binding kinetics. The dimethoxyphenyl analogue likely exhibits reduced metabolic stability due to methoxy groups, which are prone to demethylation, whereas fluorinated derivatives resist such degradation.
- Physicochemical Properties: Sulfone groups in all compounds improve aqueous solubility compared to non-sulfonated thiazoles. The target compound’s ethyl linker may reduce steric hindrance, improving membrane permeability relative to bulkier substituents .
Anti-Infective Potential
The sulfone group is a common feature in drugs targeting enzymes like cyclooxygenase (COX) or bacterial dihydrofolate reductase.
Metabolic Stability
Fluorine substitution (as in the target compound and ) typically enhances metabolic stability by blocking oxidative pathways, whereas methoxy groups (as in ) may increase susceptibility to hepatic metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
